

# Physical and chemical properties of 3-(Trifluoromethyl)quinoxalin-2-ol

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoxalin-2-ol

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **3-(Trifluoromethyl)quinoxalin-2-ol**

## Introduction

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological and technological applications.<sup>[1]</sup> Its derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents.<sup>[2][3]</sup> The strategic incorporation of a trifluoromethyl (CF<sub>3</sub>) group is a cornerstone of modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets by altering its electronic and steric properties.<sup>[4]</sup>

This technical guide provides a comprehensive analysis of **3-(Trifluoromethyl)quinoxalin-2-ol**, a molecule that combines the quinoxaline framework with the influential trifluoromethyl substituent. While detailed experimental data for this specific compound is not widely published, this document synthesizes information from analogous structures, foundational chemical principles, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, and the experimental protocols required for its empirical validation.

## Molecular Structure and Tautomerism

**3-(Trifluoromethyl)quinoxalin-2-ol** exists in a tautomeric equilibrium between the lactam (keto) form, 3-(trifluoromethyl)quinoxalin-2(1H)-one, and the lactim (enol) form, **3-(trifluoromethyl)quinoxalin-2-ol**. In the solid state and in most solvent systems, the lactam form is predominantly favored due to the greater stability of the amide group. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and potential interactions with biological macromolecules.

Caption: Keto-enol tautomerism of the title compound.

## Core Physicochemical Properties

A molecule's physical properties are fundamental to predicting its behavior in biological systems and guiding formulation development. While extensive experimental data for **3-(Trifluoromethyl)quinoxalin-2-ol** is scarce, the table below summarizes available identifiers and predicted values from computational models. The presence of the polar quinoxalinone core combined with the highly lipophilic trifluoromethyl group results in a molecule with balanced properties.[4][5]

Property	Value / Predicted Value	Source
CAS Number	58457-64-0	
Molecular Formula	C <sub>9</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O	[6]
Molecular Weight	214.15 g/mol	
Monoisotopic Mass	214.0354 Da	[6]
Appearance	Solid (predicted)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
logP (Lipophilicity)	1.72 - 1.8	[6][7]
logSw (Aqueous Solubility)	-2.1394	[7]
pKa (Acidity)	Data not available (Expected to be acidic due to N-H)	-
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	3	[5]

Expertise Insight: The electron-withdrawing nature of the CF<sub>3</sub> group is expected to increase the acidity (lower the pKa) of the N-H proton compared to its non-fluorinated counterpart, 3-methylquinoxalin-2(1H)-one.[8] This increased acidity can influence receptor binding and pharmacokinetic profiles. The predicted logP value of ~1.7 suggests moderate lipophilicity, a desirable trait for many drug candidates, balancing membrane permeability with aqueous solubility.

## Synthesis and Spectroscopic Characterization

### Proposed Synthetic Pathway

The most direct and established method for synthesizing quinoxalin-2-one derivatives is the condensation of an o-phenylenediamine with an  $\alpha$ -keto acid or its corresponding ester.[9] For the title compound, the logical precursors are 1,2-phenylenediamine and an ethyl 3,3,3-

trifluoropyruvate. This reaction is typically performed under acidic conditions or thermal condensation to facilitate cyclization and dehydration.

Caption: Proposed synthesis of **3-(Trifluoromethyl)quinoxalin-2-ol**.

## Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the chemical structure and data from analogous compounds, the following spectral characteristics are predicted.

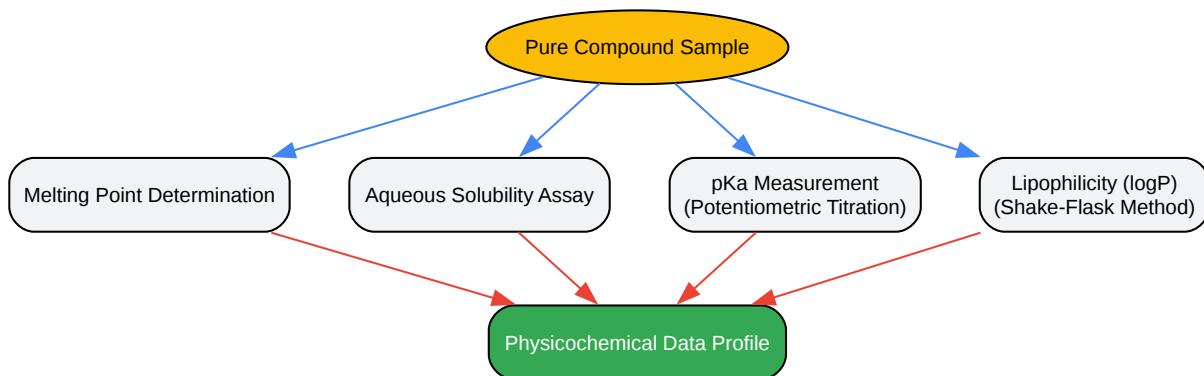
- $^1\text{H}$  NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad singlet, exchangeable with  $\text{D}_2\text{O}$ , would appear further downfield, corresponding to the N-H proton of the lactam.
- $^{13}\text{C}$  NMR: Nine distinct carbon signals are anticipated. The carbonyl carbon ( $\text{C}=\text{O}$ ) would resonate around 155-160 ppm. The carbon bearing the  $\text{CF}_3$  group would appear as a quartet due to one-bond C-F coupling ( $^1\text{JCF} \approx 30\text{-}35 \text{ Hz}$ ). The  $\text{CF}_3$  carbon itself would also be a quartet with a much larger coupling constant ( $^1\text{JCF} \approx 270\text{-}290 \text{ Hz}$ ).<sup>[10]</sup> Aromatic carbons would appear in the typical 110-140 ppm range.
- $^{19}\text{F}$  NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the  $\text{CF}_3$  group. The chemical shift would be characteristic of a  $\text{CF}_3$  group attached to an  $\text{sp}^2$ -hybridized carbon, likely in the range of -60 to -65 ppm relative to a  $\text{CFCl}_3$  standard.<sup>[10][11]</sup>
- Infrared (IR) Spectroscopy: Key vibrational bands would include:
  - N-H stretching (broad):  $\sim 3200\text{-}3050 \text{ cm}^{-1}$
  - Aromatic C-H stretching:  $\sim 3050\text{-}2950 \text{ cm}^{-1}$
  - $\text{C}=\text{O}$  (amide I) stretching (strong):  $\sim 1680\text{-}1660 \text{ cm}^{-1}$ <sup>[12]</sup>
  - $\text{C}=\text{N}/\text{C}=\text{C}$  stretching:  $\sim 1615 \text{ cm}^{-1}$  and  $\sim 1580\text{-}1450 \text{ cm}^{-1}$
  - C-F stretching (strong, complex):  $\sim 1350\text{-}1100 \text{ cm}^{-1}$

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion ( $M^+$ ) peak at  $m/z$  214. Key fragmentation pathways would likely involve the loss of CO ( $m/z$  186), followed by loss of HCN and  $CF_3$  fragments, which is characteristic for quinoxaline derivatives.[9]

## Experimental Protocols

To ensure scientific integrity, empirical determination of physicochemical properties is paramount. The following are standardized, step-by-step protocols for characterizing **3-(Trifluoromethyl)quinoxalin-2-ol**.

## Workflow for Physicochemical Characterization



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Caption: Standard workflow for physicochemical profiling.

## Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp, defined melting range is characteristic of a pure crystalline solid.

- Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Measurement: Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
- Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The experiment should be performed in triplicate.

## pKa Determination by Potentiometric Titration

Causality: The pKa quantifies the acidity of the N-H proton, which is critical for understanding its ionization state at physiological pH and its potential for forming salt bridges in receptor binding.

- Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a micro-stir bar.
- Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using an automated titrator.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point on the titration curve, where half of the acid has been neutralized.

## Conclusion

**3-(Trifluoromethyl)quinoxalin-2-ol** is a heterocyclic compound of significant interest for chemical and pharmaceutical research. Its structure merges the biologically relevant quinoxaline core with the property-enhancing trifluoromethyl group. This guide has established a foundational profile of its molecular structure, predicted physicochemical properties, and

expected spectroscopic signature. The provided experimental protocols offer a clear and validated path for researchers to empirically determine its properties, ensuring data integrity and enabling its further exploration in drug discovery and materials science.

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